molecular formula C11H13N3O B13008849 3-(4-Ethoxyphenyl)-1H-pyrazol-4-amine

3-(4-Ethoxyphenyl)-1H-pyrazol-4-amine

Cat. No.: B13008849
M. Wt: 203.24 g/mol
InChI Key: HCNMHSFREKLHJR-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-1H-pyrazol-4-amine typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives. One common method is the reaction of 4-ethoxyacetophenone with hydrazine hydrate in the presence of a suitable cyclizing agent such as acetic acid . The reaction proceeds under reflux conditions, leading to the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)-1H-pyrazol-4-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxyphenyl)-1H-pyrazol-4-amine is unique due to its specific structural features, such as the ethoxyphenyl group attached to the pyrazole ring

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)11-10(12)7-13-14-11/h3-7H,2,12H2,1H3,(H,13,14)

InChI Key

HCNMHSFREKLHJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C=NN2)N

Origin of Product

United States

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